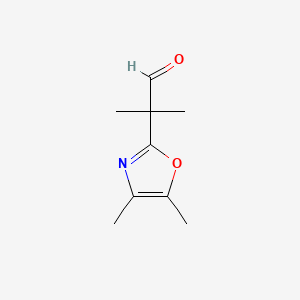
2-(4,5-Dimethyloxazol-2-yl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal is an organic compound that features a unique oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include other oxazole derivatives such as:
- 2-(dimethyl-1,3-oxazol-2-yl)piperidine
- 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
- 5-(4,5-dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
What sets 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal apart from similar compounds is its specific structural features and reactivity profile. These unique characteristics make it suitable for particular applications and research areas where other compounds may not be as effective.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h5H,1-4H3 |
InChI Key |
OCCIANBDHODSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















